2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride
Description
This compound features a diazirine ring (a strained three-membered ring with two nitrogen atoms) substituted with a 2-aminoethyl group and a 2-hydroxyethyl group, forming a hydrochloride salt. Diazirines are widely used in photoaffinity labeling due to their ability to generate reactive carbenes upon UV irradiation (~350 nm), enabling covalent crosslinking with proximal biomolecules . The amino and hydroxyl groups enhance hydrophilicity, making this compound suitable for aqueous environments. Applications include probing protein-ligand interactions, structural biology, and drug discovery.
Properties
IUPAC Name |
2-[3-(2-aminoethyl)diazirin-3-yl]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.ClH/c6-3-1-5(2-4-9)7-8-5;/h9H,1-4,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESKQZGSDVJKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1(N=N1)CCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098034-58-1 | |
| Record name | 2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride typically involves multiple steps. One common method starts with the preparation of the diazirine ring, followed by the introduction of the aminoethyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Diazirine Ring Formation: The diazirine ring can be synthesized through the reaction of a suitable precursor with a diazo compound under controlled conditions.
Aminoethyl Group Introduction: The aminoethyl group is introduced through a nucleophilic substitution reaction, where the diazirine intermediate reacts with an appropriate amine.
Hydrochloride Salt Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring into other functional groups.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive probe to study molecular interactions and reaction mechanisms.
Biology: Employed in photoaffinity labeling to identify and characterize protein-ligand interactions.
Medicine: Investigated for its potential in drug discovery and development, particularly in identifying drug targets.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through the activation of the diazirine ring by UV light. Upon activation, the diazirine ring forms a highly reactive carbene intermediate, which can covalently bond with nearby biomolecules. This covalent bonding allows researchers to study the interactions and functions of various biomolecules in complex biological systems.
Comparison with Similar Compounds
Research Findings
- Photolysis Efficiency : Diazirines with electron-withdrawing groups (e.g., TPD’s CF₃) show higher carbene yields than alkyl-substituted analogues . The target compound’s hydroxyl group may reduce carbene stability via hydrogen bonding.
Biological Activity
2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride is a diazirine compound that has garnered attention in biological research due to its unique structural properties and potential applications in various fields, including medicinal chemistry and biochemistry. This article aims to delve into the biological activity of this compound, supported by relevant data, case studies, and research findings.
Structure and Composition
The compound's IUPAC name is 2,2'-(3H-diazirine-3,3-diyl)bis(ethan-1-ol) with a molecular formula of CHNO and a molecular weight of approximately 130.15 g/mol. Its chemical structure features a diazirine moiety, which is known for its photoreactive properties, making it useful in biological labeling and drug delivery systems.
Physical Properties
- Appearance : Liquid
- Purity : >95%
- Storage Conditions : Refrigerated at -10°C
Diazirine compounds are known to form reactive intermediates upon exposure to UV light, which can covalently bind to biomolecules such as proteins and nucleic acids. This property allows for the investigation of protein interactions and cellular processes in real-time.
Antimicrobial Activity
Research has indicated that diazirine derivatives exhibit significant antimicrobial properties. For instance, studies on related triazene compounds have demonstrated their effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium smegmatis, with minimal inhibitory concentration (MIC) values as low as 0.02 mg/mL .
Antitumor Activity
The potential antitumor effects of diazirine compounds have also been explored. In vitro studies have shown that certain triazene derivatives can inhibit the proliferation of cancer cell lines such as Burkitt lymphoma DAUDI and human colon adenocarcinoma HT-29, with IC values around 4.91 µg/mL . This suggests that this compound may possess similar anticancer properties.
Case Studies
- Photoreactive Labeling : A study utilized diazirine-based probes for photoreactive labeling in live cells, demonstrating their ability to bind selectively to target proteins upon UV activation .
- Antifungal Activity : Research has shown that triazene derivatives can effectively combat fungal pathogens such as Candida albicans and Aspergillus fumigatus, indicating a broad spectrum of antimicrobial activity .
Data Summary
| Biological Activity | MIC (mg/mL) | IC (µg/mL) | Target Organisms |
|---|---|---|---|
| Antibacterial | 0.02 | - | MRSA |
| 0.03 | - | Mycobacterium | |
| Antitumor | - | 4.91 | Burkitt Lymphoma |
| - | 5.59 | Colon Adenocarcinoma | |
| Antifungal | - | - | Candida albicans |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
